![molecular formula C15H21NO2S B12591461 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one CAS No. 579473-16-8](/img/structure/B12591461.png)
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C15H21NO2S. This compound is known for its unique structure, which includes a morpholine ring, a methylsulfanyl group, and a phenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylsulfanyl)benzaldehyde, morpholine, and a suitable methylating agent.
Condensation Reaction: The first step involves a condensation reaction between 4-(methylsulfanyl)benzaldehyde and morpholine in the presence of a base, such as sodium hydroxide, to form an intermediate.
Methylation: The intermediate is then methylated using a methylating agent, such as methyl iodide, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated products.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one involves its interaction with molecular targets and pathways:
Photoinitiation: As a photoinitiator, the compound absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization.
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(1-pyrrolidinyl)-1-propanone
- 2-{2-methyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrrol-1-yl}ethan-1-ol
- 2-(4-Methylsulfanyl-phenyl)-1-morpholin-4-yl-ethanethione
Uniqueness
2-Methyl-1-[4-(methylsulfanyl)phenyl]-3-(morpholin-4-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
579473-16-8 |
|---|---|
Molekularformel |
C15H21NO2S |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
2-methyl-1-(4-methylsulfanylphenyl)-3-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO2S/c1-12(11-16-7-9-18-10-8-16)15(17)13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3 |
InChI-Schlüssel |
XLFXGNKQQHZXBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCOCC1)C(=O)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)
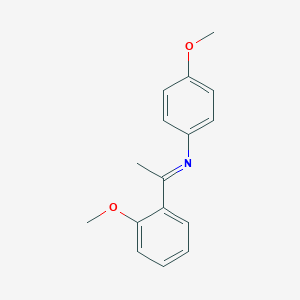




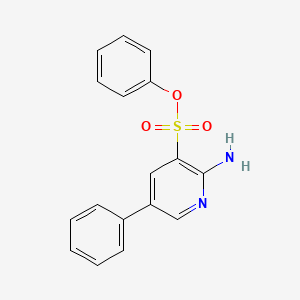

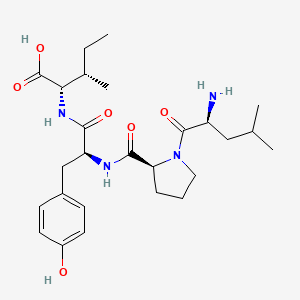

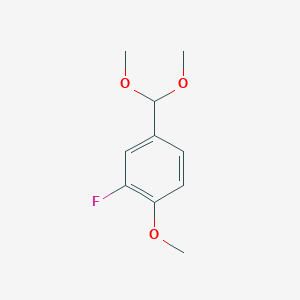
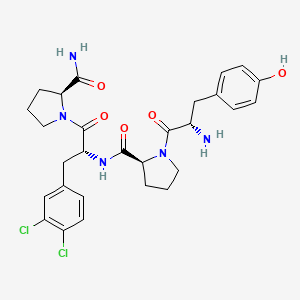
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
